Benzyltrimethylammonium tribromide

Polymer Chemistry Direct Arylation Conjugated Polymers

Liquid bromine poses handling hazards, over-bromination risks, and catalyst-poisoning byproducts. Benzyltrimethylammonium tribromide (BTMA Br₃) eliminates these as a crystalline, stoichiometrically precise electrophilic bromine source. • One-pot sequential bromination/direct arylation polycondensation: non-inhibitory BTMA Br byproduct preserves metal-catalyst activity, eliminating intermediate purification. • Exact stoichiometric control minimizes over-bromination of activated aromatics (phenols, anilines) - critical for high-value pharmaceutical intermediates. • Mild oxidant: converts 1° alcohols to dimeric esters/lactones and 2° alcohols to ketones at 60-70 °C with good yields.

Molecular Formula C10H16Br3N
Molecular Weight 389.957
CAS No. 111865-47-5; 35717-98-7
Cat. No. B2537117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyltrimethylammonium tribromide
CAS111865-47-5; 35717-98-7
Molecular FormulaC10H16Br3N
Molecular Weight389.957
Structural Identifiers
SMILESC[N+](C)(C)CC1=CC=CC=C1.Br[Br-]Br
InChIInChI=1S/C10H16N.Br3/c1-11(2,3)9-10-7-5-4-6-8-10;1-3-2/h4-8H,9H2,1-3H3;/q+1;-1
InChIKeyOQESKQAHRXOSMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyltrimethylammonium Tribromide: Core Properties and Procurement


Benzyltrimethylammonium tribromide (BTMA Br₃; CAS 111865-47-5) is a crystalline organic ammonium tribromide (OATB) with molecular formula C₁₀H₁₆Br₃N and molecular weight 389.96 g/mol . It is characterized by a melting point of 99–101 °C and appears as a yellow to orange hygroscopic powder . BTMA Br₃ functions as a stable, solid-phase source of electrophilic bromine and a mild oxidizing agent, serving as a safer and more precisely controllable alternative to liquid elemental bromine in laboratory and industrial synthetic applications [1].

Benzyltrimethylammonium Tribromide: Substitution Limitations


While several organic ammonium tribromides (OATBs) and alternative brominating reagents exist, they are not functionally interchangeable. Differences in cation structure profoundly influence reaction selectivity, byproduct compatibility, and operational practicality. For example, the benzyltrimethylammonium cation in BTMA Br₃ yields a neutral byproduct (BTMA Br) that does not inhibit subsequent metal-catalyzed steps, a critical advantage not universally shared by other OATBs [1]. Furthermore, the brominating ability of BTMA Br₃ is tunable via electronic substitution on the aromatic ring, whereas reagents like pyridinium tribromide or N-bromosuccinimide (NBS) follow different reactivity and selectivity profiles [2]. Substituting without considering these quantitative differences can lead to failed reactions, lower yields, or complex purification challenges.

Benzyltrimethylammonium Tribromide: Differentiation vs. Alternatives


Byproduct Compatibility Advantage in Polymer Synthesis

In a sequential bromination/direct arylation polycondensation protocol, BTMA Br₃ was explicitly selected over other OATBs because its reduced byproduct, benzyltrimethylammonium bromide (BTMA Br), does not inhibit the subsequent palladium-catalyzed direct arylation step [1]. This is a distinct, application-critical advantage.

Polymer Chemistry Direct Arylation Conjugated Polymers

Tunable Brominating Reactivity by Substituent Effects

The intrinsic brominating power of the BTMA Br₃ scaffold is not fixed; it can be systematically increased or decreased by introducing electron-donating or electron-withdrawing substituents on the phenyl ring, respectively [1]. This level of rational tunability is not a feature of simpler, non-aromatic OATBs like tetrabutylammonium tribromide.

Physical Organic Chemistry Reagent Design Electrophilic Bromination

Stoichiometric Control Against Over-Bromination

A key procurement and practical advantage is the elimination of aromatic over-bromination caused by excess reagent, a common issue with liquid Br₂ due to difficulties in precise small-scale addition [1][2]. BTMA Br₃ delivers molecular bromine in exact stoichiometric amounts, minimizing unwanted ring bromination of activated substrates [1].

Synthetic Methodology Green Chemistry Electrophilic Aromatic Substitution

Comparable Phenol Bromination Efficiency vs. TBATB

In the selective bromination of phenols, both BTMA Br₃ and tetrabutylammonium tribromide (TBATB) demonstrated comparable efficacy, yielding mono-, di-, or tribromophenols in good yields under identical mild conditions [1]. The isolated synthetic yield for BTMA Br₃ synthesis is reported at 86%, compared to 85% for TBATB under one green synthesis protocol, and both are effective at room temperature [2].

Organic Synthesis Phenol Chemistry Bromination Reagents

Benzyltrimethylammonium Tribromide: High-Value Applications


Conjugated Polymer Synthesis for Organic Electronics

When synthesizing fluorene-based π-conjugated polymers via sequential bromination/direct arylation polycondensation, BTMA Br₃ is the preferred brominating agent. Its non-inhibitory byproduct (BTMA Br) allows for a streamlined, one-pot protocol without an intermediate purification step, a critical advantage for materials science research and scale-up [1].

Precise Bromination for Pharmaceutical Intermediates

For the electrophilic bromination of activated aromatic rings (e.g., phenols, aromatic amines) where over-bromination is a concern, BTMA Br₃ provides exact stoichiometric control, minimizing side reactions and improving product purity compared to liquid bromine. This is particularly valuable in the synthesis of high-value pharmaceutical intermediates and fine chemicals where yield and purity are paramount [2][3].

Mild Alcohol Oxidation to Carbonyls

BTMA Br₃ serves as an effective, mild oxidizing agent for the conversion of primary alcohols to dimeric esters/lactones and secondary alcohols to ketones. This application is supported by quantitative kinetic studies and offers an alternative to more hazardous or harsh oxidizing agents, with good yields reported under buffered, mild thermal conditions (60–70 °C) [4].

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